molecular formula C8H12ClN3O B11816226 N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide

Cat. No.: B11816226
M. Wt: 201.65 g/mol
InChI Key: BYJXXZCRYCOKSM-UHFFFAOYSA-N
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Description

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: The chloro group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets in the body. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The chloro and N-methyl groups can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and N-methyl groups can enhance its stability, solubility, and bioactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-N-methyl-N-[1-(1H-pyrazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C8H12ClN3O/c1-6(7-3-4-10-11-7)12(2)8(13)5-9/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

BYJXXZCRYCOKSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NN1)N(C)C(=O)CCl

Origin of Product

United States

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